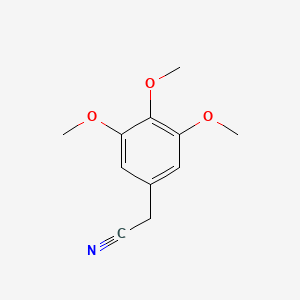

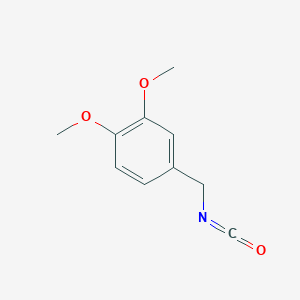

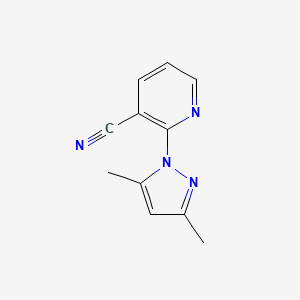

2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

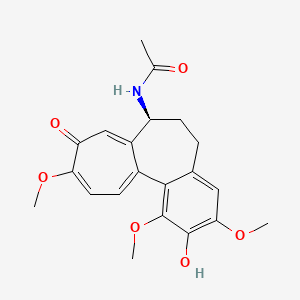

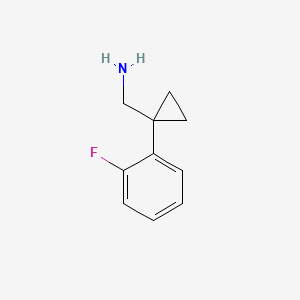

“2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” is a chemical compound that belongs to the class of heterocyclic compounds, specifically pyrazoles . Heterocyclic compounds such as pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Synthesis Analysis

The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .

Molecular Structure Analysis

The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

Chemical Reactions Analysis

The compound was easily prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . This reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile”, organized into separate sections for each unique application:

Synthesis of Pyrazolato Ligated Complexes

This compound is commonly used as a reagent for the preparation of pyrazolato ligated complexes, which are important in coordination chemistry due to their versatile bonding modes and potential applications in catalysis and materials science .

Antibacterial Activity

Derivatives of this compound have been found to possess antibacterial activity. Research into N-1-substituted derivatives could lead to the development of new antibacterial agents .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. This suggests that “2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” could be explored for its potential use in treating these diseases .

Molecular Simulation Studies

The compound has been used in molecular simulation studies to justify potent in vitro activities against specific targets, such as the LmPTR1 pocket characterized by lower binding free energy .

Synthesis of Heterocyclic Compounds

It serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry for creating drugs with specific biological activities .

Crystallography Studies

The crystal structure of related compounds has been determined, which aids in understanding the molecular geometry and potential interactions with biological targets. This can be extrapolated to “2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” for similar studies .

Safety and Hazards

The safety information for a similar compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and others .

properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-6-9(2)15(14-8)11-10(7-12)4-3-5-13-11/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOEBRECSAQNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=CC=N2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.